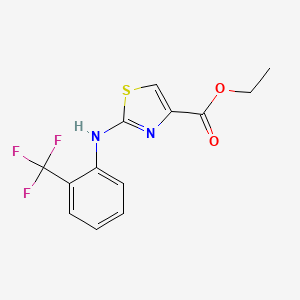

2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester

Vue d'ensemble

Description

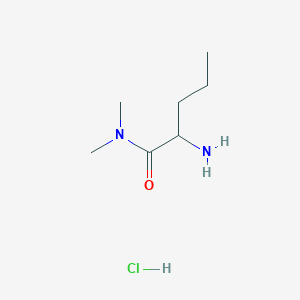

2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester (TFPAE) is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of thiazole, a heterocyclic compound containing a five-membered ring of atoms with one sulfur atom and four carbon atoms. TFPAE has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Synthesis of Aminothiazoles : A study demonstrated the synthesis of 2-alkyl(aryl)-5-aminothiazole-4-carboxylic acid ethyl esters through the reaction of acylamino-2-cyanoacetic acid ethyl esters with dithiadiphosphetane disulfide. This process underscores a method to generate substituted aminothiazoles, highlighting the versatility of thiazole compounds in chemical synthesis (Golankiewicz et al., 1985).

Photolysis in Synthesis : Another research explored the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate to yield thiazole-5-carboxylate esters, indicating a pathway to synthesize thiazole derivatives using light-induced reactions (Fong et al., 2004).

Acylation and Methylation : Research into N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives through acylation and methylation processes sheds light on the structural manipulation of thiazole compounds, further expanding their utility in synthetic organic chemistry (Dovlatyan et al., 2004).

Michael-like Addition Strategy : A study utilized ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor for the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, employing a Michael-like addition of secondary amines. This research illustrates a creative approach to functionalize thiazole compounds through selective addition reactions (Boy & Guernon, 2005).

Annulation and Condensation Reactions : The generation of ethyl thiazole-4-carboxylate from ethyl isocyanoacetate and thiono esters, through a series of annulation and condensation reactions, highlights the complex chemical transformations possible with thiazole derivatives, offering insights into heterocyclic chemistry (Hartman & Weinstock, 2003).

Mécanisme D'action

Mode of Action

It’s possible that the compound interacts with its targets through a nucleophilic attack . The trifluoromethyl group may enhance the compound’s reactivity, allowing it to interact with various biological targets.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions. This suggests that the compound might interfere with certain enzymatic reactions or signaling pathways in the cell.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it’s likely to be well-absorbed and distributed throughout the body. The presence of the trifluoromethyl group may affect its metabolic stability, potentially making it more resistant to metabolic degradation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be affected by the pH of its environment, potentially influencing its interaction with targets . Additionally, the compound’s stability could be influenced by temperature and storage conditions.

Propriétés

IUPAC Name |

ethyl 2-[2-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-7-21-12(18-10)17-9-6-4-3-5-8(9)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCADGGZYOKRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)

![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)

![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)

![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)